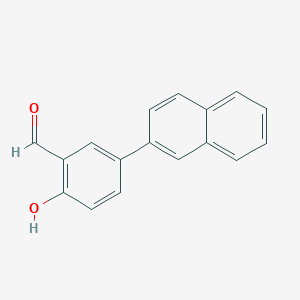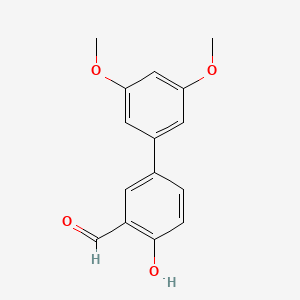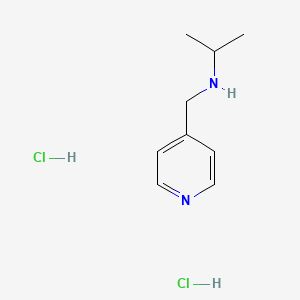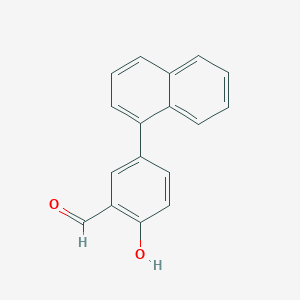amine CAS No. 1240590-80-0](/img/structure/B6344059.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine], also known as Methoxyphenyl Prop-2-en-1-yl Propyl Amine (MPPA), is an aromatic amine that has a wide range of applications in the scientific field. It is a synthetic compound that has been used in various laboratory experiments and in the synthesis of other compounds. MPPA is a colorless, volatile, and flammable liquid with a boiling point of about 60°C and a melting point of about -42°C. The structure of MPPA is composed of a propenyl group and a phenyl ring with a methoxy group attached to it.
科学的研究の応用
Dopamine D2 Receptor Ligands
Research has identified certain pharmacophores, including the 4‐(2‐methoxyphenyl)‐ moiety, as critical for high affinity to dopamine D2 receptors (D2Rs). These compounds, by acting on D2Rs, have potential applications in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The study provides a comprehensive review of the therapeutic potential of D2R modulators, highlighting the importance of the methoxyphenyl group in their structure for affinity and effectiveness (Jůza et al., 2022).
Acidolysis of Lignin Model Compounds
In the context of lignin valorization, a study reviewed the acidolysis of non-phenolic β-O-4-type lignin model compounds. It showed that the presence of methoxy groups influences the mechanism of bond cleavage, which is critical for understanding the degradation of lignin into valuable chemicals. This research points to the potential of methoxyphenyl derivatives in optimizing the acidolysis process for lignin, a major step towards the sustainable production of bio-based chemicals and fuels (Yokoyama, 2015).
Environmental Estrogens
Methoxychlor, an environmental estrogen, upon metabolism produces compounds with estrogenic activity, indicating the environmental and health impact of methoxyphenyl derivatives. The study reviews the metabolism, including the production of the active estrogenic form, and the effects on fertility and development, highlighting the importance of understanding the environmental persistence and activity of such compounds (Cummings, 1997).
Advanced Oxidation Processes
A review on the degradation of nitrogen-containing compounds, including aromatic amines, through advanced oxidation processes (AOPs) emphasizes the effectiveness of these methods in mineralizing resistant compounds. Given that methoxyphenyl derivatives can be part of complex organic pollutants, this research underlines the potential of AOPs in treating water contaminated with such compounds, improving the safety and sustainability of water resources (Bhat & Gogate, 2021).
Biogenic Amine Detection
The presence of biogenic amines in foods is a health concern, and their analysis is crucial for food safety. A review of methods for determining biogenic amines in food highlights the importance of detecting these compounds, which can be produced or influenced by methoxyphenyl derivatives. This research is vital for understanding the impact of these compounds on food quality and safety, providing valuable insights for the food industry and regulatory bodies (Önal, 2007).
These studies collectively demonstrate the diverse scientific applications of "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine" and related methoxyphenyl derivatives, ranging from pharmaceutical research to environmental science and food safety. The compound's relevance across these fields underscores its potential for further exploration and development.
作用機序
Target of Action
The primary target of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine interacts with STAT3, inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the pathway and reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and potentially the symptoms of diseases like rheumatoid arthritis .
Pharmacokinetics
The compound’s molecular weight of205.3 g/mol suggests that it may have good bioavailability
Result of Action
The inhibition of STAT3 activation by (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine leads to a reduction in the production of pro-inflammatory mediators . This can result in decreased inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis .
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h4-9,14H,3,10-11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUUIYFBYZCQM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)


amine hydrochloride](/img/structure/B6344021.png)
![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)